molecular formula C10H17NO4 B1406838 Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate CAS No. 1355334-47-2

Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B1406838
M. Wt: 215.25 g/mol
InChI Key: BVHFONCFMLBNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate (MOMPC) is an organic compound belonging to the class of pyrrolidines. It is a colorless liquid with a faint odor. It is widely used in the scientific research and laboratory experiments due to its high solubility in water and its low volatility. MOMPC is an important intermediate in the synthesis of several drugs, such as the anti-cancer drug, crizotinib.

Scientific Research Applications

Metal/Organo Relay Catalysis in Synthesis

  • A study by Galenko et al. (2015) demonstrates the use of relay catalytic cascade reactions involving 5-methoxyisoxazoles and pyridinium ylides, leading to the synthesis of pyrrolylpyridinium salts and ultimately methyl 4-piperidinopyrrole-2-carboxylates. This method is noted for its efficiency in introducing substituents at the pyrrole nitrogen (Galenko et al., 2015).

Antimicrobial Properties

  • Hublikar et al. (2019) synthesized a series of novel pyrrole derivatives, including methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate derivatives. These compounds showed significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group was found to enhance this activity (Hublikar et al., 2019).

Herbicide Precursors

  • A study by Liepa et al. (1992) discusses the preparation of bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions. This process involves transforming methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives into various esters, which are valuable in herbicide development (Liepa et al., 1992).

Synthesis of α-Methylene-β-Lactams

  • Research by Beji (2015) presents a one-pot synthesis method for methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate, a versatile intermediate in the synthesis of α-methylene-β-lactams and difunctionalized pyrrol-2(3H)-ones. This method demonstrates the potential for creating complex organic structures efficiently (Beji, 2015).

Anti-Inflammatory Drug Development

  • A paper by Moloney (2001) outlines the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule with potential anti-inflammatory properties. This research contributes to the development of new therapeutic tools in the field of anti-inflammatory drugs (Moloney, 2001).

properties

IUPAC Name

methyl 1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7(6-14-2)11-5-8(4-9(11)12)10(13)15-3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHFONCFMLBNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CC(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137172
Record name 3-Pyrrolidinecarboxylic acid, 1-(2-methoxy-1-methylethyl)-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate

CAS RN

1355334-47-2
Record name 3-Pyrrolidinecarboxylic acid, 1-(2-methoxy-1-methylethyl)-5-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-(2-methoxy-1-methylethyl)-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 5
Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 6
Methyl 1-(2-Methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.